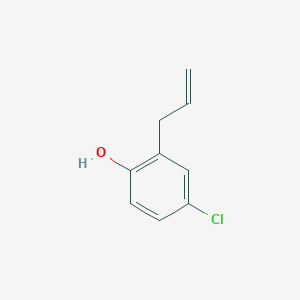

2-Allyl-4-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZKLVHWFYHXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074513 | |

| Record name | 4-Chloro-2-allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-73-4 | |

| Record name | 2-Allyl-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyl-4-chloro-phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allyl-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ALLYL-4-CHLORO-PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA4H6DQ3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allyl-4-chlorophenol (CAS: 13997-73-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-4-chlorophenol (CAS: 13997-73-4), a substituted phenolic compound with potential applications in various fields of chemical and biological research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Claisen rearrangement, and explores its known and potential biological activities, including its role as an antioxidant. Furthermore, this guide outlines relevant analytical techniques for its characterization and discusses its toxicological profile based on available data for related compounds. The information is supplemented with structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a synthetic organic compound characterized by a phenol ring substituted with an allyl group at the ortho position and a chlorine atom at the para position.[1] Its structure, combining the reactivity of a phenol, an allyl group, and the electronic effects of a halogen, makes it a molecule of interest for organic synthesis and medicinal chemistry. Phenolic compounds are widely recognized for their antioxidant properties, and the introduction of an allyl group can modulate this activity and introduce other biological functions.[2][3] This guide aims to consolidate the available technical information on this compound to support its use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 13997-73-4 | [4] |

| Molecular Formula | C₉H₉ClO | [4] |

| Molecular Weight | 168.62 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-2-allylphenol, Phenol, 4-chloro-2-(2-propenyl)- | |

| Appearance | Colorless liquid to solid | [5] |

| Melting Point | 48 °C | [5] |

| Boiling Point | 256-260 °C (at atmospheric pressure) | [5] |

| Density | ~1.17 g/cm³ | |

| Solubility | Soluble in organic solvents like petroleum ether. | [5] |

| Storage | Store at 2-8 °C in a well-closed container. |

Synthesis of this compound

The primary route for the synthesis of this compound is the Claisen rearrangement of its precursor, p-chlorophenyl allyl ether.[5] This[6][6]-sigmatropic rearrangement is a thermally induced intramolecular reaction that leads to the formation of the ortho-allyl phenol.[7][8][9][10] The overall synthesis is a two-step process: O-alkylation of p-chlorophenol to form the ether, followed by the thermal rearrangement.

Experimental Protocols

Step 1: Synthesis of p-Chlorophenyl allyl ether

This procedure is based on a standard Williamson ether synthesis.

-

Materials:

-

p-Chlorophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorophenol (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add allyl bromide (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted p-chlorophenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-chlorophenyl allyl ether.

-

Purify the product by vacuum distillation.

-

Step 2: Synthesis of this compound via Claisen Rearrangement

-

Materials:

-

p-Chlorophenyl allyl ether

-

-

Procedure:

-

Place the purified p-chlorophenyl allyl ether in a flask equipped with a reflux condenser and a thermometer.[5]

-

Heat the liquid to reflux. The temperature of the liquid will rise to approximately 256 °C.[5]

-

Maintain the reflux for about 20-25 minutes.[5]

-

After the reflux period, set up the apparatus for distillation and distill the product. The main fraction will be collected between 256-260 °C at atmospheric pressure. For larger quantities, vacuum distillation is recommended to avoid decomposition.[5]

-

The distillate will solidify upon standing.[5]

-

Press the solid product to remove any residual oil and recrystallize from petroleum ether to obtain pure this compound.[5] The expected yield is nearly quantitative.[5]

-

Synthesis Workflow

Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - A multiplet for the vinyl proton of the allyl group (-CH=CH₂) around δ 5.8-6.2 ppm. - Two doublets for the terminal vinyl protons (=CH₂) around δ 5.0-5.4 ppm. - A doublet for the allylic protons (-CH₂-) around δ 3.3-3.6 ppm. - A broad singlet for the phenolic hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | - Aromatic carbons in the range of δ 115-155 ppm. - The carbon bearing the hydroxyl group will be downfield. - The carbon bearing the chlorine atom will also show a downfield shift. - Allyl group carbons: -CH= at ~δ 135 ppm, =CH₂ at ~δ 116 ppm, and -CH₂- at ~δ 35 ppm. |

| IR (Infrared) | - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. - C=C stretching bands for the aromatic ring and the allyl group around 1600-1650 cm⁻¹. - A C-O stretching band around 1200-1250 cm⁻¹. - A C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of the allyl group and other characteristic fragments. |

Biological Activity and Potential Applications

Antioxidant and Radical Scavenging Activity

Phenolic compounds are well-established antioxidants, primarily acting as radical scavengers.[2][3] The antioxidant activity of this compound is attributed to the ability of its phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring.

The primary mechanisms of radical scavenging by phenols are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[11] In the HAT mechanism, the phenolic proton is directly transferred to the radical. In the SPLET mechanism, the phenol is first deprotonated to form a phenoxide anion, which then donates an electron to the radical. The operative mechanism is often dependent on the solvent polarity and pH.

Cytotoxicity and Potential in Drug Development

Chlorophenols, as a class, have been shown to exhibit cytotoxic effects against various cell lines.[12][13] The cytotoxicity is often correlated with the degree of chlorination and lipophilicity. While specific IC₅₀ values for this compound are not available, data for related compounds such as 4-chlorophenol and 2,4-dichlorophenol show cytotoxic activity in the micromolar to millimolar range, depending on the cell line and exposure time.[12] The presence of the allyl group in this compound could modulate its cytotoxic profile and cellular uptake, making it a candidate for investigation in cancer research. Its antioxidant properties might also play a role in its overall biological effect, potentially mitigating or exacerbating cytotoxicity under different cellular conditions.

Other Potential Applications

Given its chemical structure, this compound could serve as a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The allyl group can undergo a variety of chemical transformations, and the phenolic hydroxyl group can be further functionalized.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic techniques employed for the analysis of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[14][15] Derivatization, for example by acetylation, can be employed to improve its chromatographic properties.

Representative GC-MS Protocol:

-

Sample Preparation: The sample containing this compound is extracted with a suitable organic solvent (e.g., dichloromethane or hexane). The extract is then dried and concentrated. For improved volatility and peak shape, the extract can be derivatized with an acetylating agent like acetic anhydride.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set to around 250-280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 50-70 °C, holding for a few minutes, and then ramping up to 280-300 °C.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Identification: The compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is another common method for the analysis of phenolic compounds.[1][16][17][18][19][20][21]

Representative HPLC Protocol:

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detector: UV detector set at a wavelength where the compound shows maximum absorbance (e.g., around 280 nm).

-

-

Quantification: Quantification can be achieved by using an external standard calibration curve.

Toxicology and Safety

Conclusion

This compound is a synthetically accessible compound with interesting structural features that suggest potential as an antioxidant and as a building block in organic synthesis. While specific data on its biological activities and toxicology are limited, this guide provides a solid foundation for researchers interested in exploring its properties and applications. The provided synthesis and analytical protocols offer a starting point for its preparation and characterization. Further research is warranted to fully elucidate its biological and toxicological profile, which could open up new avenues for its use in drug development and other areas of chemical science.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. lcms.cz [lcms.cz]

- 17. asianpubs.org [asianpubs.org]

- 18. jocpr.com [jocpr.com]

- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. mdpi.com [mdpi.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

Physical and chemical properties of 2-Allyl-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Allyl-4-chlorophenol. The information is curated to support research, development, and application of this compound in various scientific fields.

Chemical Identity and Physical Properties

This compound, with the IUPAC name 4-chloro-2-(prop-2-en-1-yl)phenol, is a substituted phenolic compound.[1] Its chemical structure consists of a phenol ring substituted with a chlorine atom at the para position and an allyl group at the ortho position.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2-(prop-2-en-1-yl)phenol | [1] |

| Synonyms | 4-Chloro-2-allylphenol, 2-allyl-4-chloro-phenol | [1] |

| CAS Number | 13997-73-4 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Melting Point | 48 °C | |

| Boiling Point | 256-260 °C (at atmospheric pressure) | |

| Appearance | Solid | |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 |

Table 2: Spectral Data for this compound

| Technique | Data | Reference |

| GC-MS | Available | [1] |

| Vapor Phase IR | Available | [1] |

Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

A common and efficient method for the synthesis of this compound is the thermal Claisen rearrangement of p-chlorophenyl allyl ether.[2] This reaction is a[3][3]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.

Methodology:

-

Starting Material: p-Chlorophenyl allyl ether is placed in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heating: The liquid is heated to reflux.

-

Reaction Monitoring: The temperature of the liquid is monitored. The reaction is considered complete when the temperature rises to 256 °C, which typically takes 20-25 minutes.[2]

-

Distillation: The product is then distilled at atmospheric pressure, with the main fraction collected between 256-260 °C. For larger quantities, vacuum distillation is recommended to avoid degradation.[2]

-

Purification: The distillate solidifies upon standing. The solid is pressed to remove any residual oil and then recrystallized from petroleum ether to yield pure this compound.[2] The yield is reported to be nearly quantitative.

References

An In-depth Technical Guide to the Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-4-chlorophenol from p-chlorophenyl allyl ether, a classic example of the aromatic Claisen rearrangement. This transformation is a powerful tool in organic synthesis for the formation of C-C bonds and the introduction of allyl moieties into phenolic structures, which are significant in the development of new therapeutic agents.

Introduction

The Claisen rearrangement is a-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[1] Discovered by Rainer Ludwig Claisen, this concerted, intramolecular reaction is a cornerstone of synthetic organic chemistry.[1] The synthesis of this compound from p-chlorophenyl allyl ether is a thermally induced rearrangement that proceeds with high efficiency.[2] The resulting product, a substituted phenol, is of interest in medicinal chemistry due to the known biological activities of chlorinated phenols and the versatility of the allyl group for further functionalization.[3]

Reaction Mechanism

The aromatic Claisen rearrangement of p-chlorophenyl allyl ether is a pericyclic reaction that proceeds through a concerted, cyclic transition state.[4] The reaction is intramolecular, meaning the allyl group migrates from the oxygen atom to the ortho position of the same molecule.[1]

The process begins with the thermal activation of the p-chlorophenyl allyl ether. This leads to a-sigmatropic rearrangement, where the C-O bond of the ether is broken and a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring.[4] This concerted step proceeds through a six-membered, chair-like transition state.[5]

The initial product of this rearrangement is a non-aromatic dienone intermediate.[4] This intermediate rapidly undergoes tautomerization to restore the aromaticity of the phenyl ring, resulting in the stable final product, this compound.[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of the starting material, p-chlorophenyl allyl ether, and its subsequent rearrangement to this compound.

Synthesis of p-Chlorophenyl allyl ether

The starting material, p-chlorophenyl allyl ether, can be synthesized via a Williamson ether synthesis from p-chlorophenol and an allyl halide.

Materials:

-

p-Chlorophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (solvent)

Procedure:

-

To a solution of p-chlorophenol in acetone, add anhydrous potassium carbonate.

-

Stir the mixture and add allyl bromide dropwise.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude p-chlorophenyl allyl ether can be purified by vacuum distillation.

Synthesis of this compound

This protocol is based on the thermal Claisen rearrangement of p-chlorophenyl allyl ether.[2]

Materials:

-

p-Chlorophenyl allyl ether

-

Petroleum ether (for recrystallization)

Procedure:

-

Place p-chlorophenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the liquid to reflux. The temperature should rise to approximately 256°C.[2]

-

Maintain the reflux for about 20-25 minutes.[2] For larger quantities, the reflux time should be minimized, and subsequent distillation should be performed under vacuum.[2]

-

After the rearrangement, distill the product. The main fraction will be collected between 256-260°C at atmospheric pressure.[2]

-

The distillate will solidify upon standing.[2]

-

Purify the solid product by pressing it to remove any residual oil, followed by recrystallization from petroleum ether.[2] The final product, this compound, has a melting point of 48°C.[2] The yield is reported to be nearly quantitative.[2]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| p-Chlorophenyl allyl ether | ||

| Molecular Formula | C₉H₉ClO | [6] |

| Molar Mass | 168.62 g/mol | [6] |

| CAS Number | 13997-70-1 | [6] |

| This compound | ||

| Molecular Formula | C₉H₉ClO | [7] |

| Molar Mass | 168.62 g/mol | [7] |

| Melting Point | 48°C | [2] |

| Boiling Point | 256-260°C | [2] |

| CAS Number | 13997-73-4 | [7] |

Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons (multiplets), vinyl protons of the allyl group (multiplet), methylene protons of the allyl group (doublet), and a phenolic hydroxyl proton (singlet). |

| ¹³C NMR | Aromatic carbons (including carbons attached to Cl, OH, and the allyl group), and carbons of the allyl group (vinyl and methylene). |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the phenol, C-H stretches of the aromatic ring and allyl group, C=C stretch of the aromatic ring and allyl group, and the C-Cl stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |

Potential Side Reactions

The Claisen rearrangement of aryl allyl ethers is generally a clean and high-yielding reaction. However, a potential side reaction is the formation of the para-rearranged product. This typically occurs when both ortho positions on the aromatic ring are substituted, forcing the allyl group to migrate to the para position.[8] In the case of p-chlorophenyl allyl ether, the ortho positions are unsubstituted, so the formation of the ortho-rearranged product, this compound, is highly favored.

Another potential side reaction during the synthesis of the starting material, p-chlorophenyl allyl ether, is the hydrolysis of allyl bromide to allyl alcohol, especially if water is present in the reaction mixture.[9]

Applications in Drug Development

Chlorinated organic compounds are prevalent in a wide range of pharmaceuticals, contributing to their therapeutic efficacy.[3] The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

This compound itself has been investigated for its antioxidant properties, acting as a scavenger of reactive oxygen species. The phenolic hydroxyl group is a key feature for this activity. The presence of the allyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for various therapeutic applications, including as anti-inflammatory or antimicrobial agents.

Conclusion

The synthesis of this compound from p-chlorophenyl allyl ether via the Claisen rearrangement is a robust and efficient method for the preparation of this functionalized phenol. This technical guide has provided a detailed overview of the reaction mechanism, experimental protocols, and relevant data for researchers in organic synthesis and drug discovery. The versatility of the product as a building block for more complex molecules underscores the continued importance of this classic named reaction in modern chemical science.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. p-Chlorophenyl allyl ether | C9H9ClO | CID 257946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C9H9ClO | CID 84143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of 2-Allyl-4-chlorophenol in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-chlorophenol is a synthetic phenolic compound with a range of observed biological activities. As a member of the chlorophenol class, it is recognized for its potential environmental impact and its interactions within biological systems. Structurally, the presence of a hydroxyl group on the benzene ring, a chlorine atom at the para-position, and an allyl group at the ortho-position confers a unique combination of lipophilicity and reactivity. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visualized signaling pathways to facilitate further research and development.

Core Mechanisms of Action

The biological effects of this compound appear to be multifaceted, primarily revolving around its antioxidant properties, its ability to disrupt cellular energy production, and its potential to induce programmed cell death.

Antioxidant Activity and Oxidative Stress Modulation

This compound functions as a synthetic antioxidant by scavenging reactive oxygen species (ROS)[1]. The phenolic hydroxyl group is central to this activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This process is a key defense mechanism against cellular damage.

However, like many phenolic compounds, it may also exhibit pro-oxidant activities, particularly in the presence of transition metals or at high concentrations, leading to the generation of ROS. The structurally related 2,4,6-trichlorophenol has been shown to induce oxidative stress, leading to the upregulation of the Nrf2/HMOX1 antioxidant response pathway. This suggests that this compound could similarly trigger a cellular stress response.

dot

Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

Uncoupling of Oxidative Phosphorylation

A significant mechanism attributed to higher chlorinated phenols is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation[2]. This process occurs in the mitochondria. This compound, being lipophilic, is proposed to shuttle protons across the inner mitochondrial membrane, dissipating the critical proton gradient that drives ATP synthase. The result is an increase in oxygen consumption without a corresponding increase in ATP production, leading to energy depletion and potential cell death. The uncoupling potency of chlorophenols has been correlated with their dissociation constants[3].

dot

Caption: Mechanism of mitochondrial uncoupling by this compound.

Induction of Apoptosis

Evidence from related compounds, such as 2,4-dichlorophenol, strongly suggests that this compound may induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, including oxidative stress and ATP depletion. Key events include the permeabilization of the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins (e.g., an increased Bax/Bcl-2 ratio), leading to the release of cytochrome c. In the cytosol, cytochrome c triggers the activation of a caspase cascade, ultimately leading to the execution of cell death.

dot

Caption: Proposed mitochondria-dependent apoptosis pathway induced by this compound.

Antimicrobial Activity

This compound is reported to have antimicrobial properties. The proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and eventual cell lysis and death[3]. The lipophilic nature of the compound facilitates its partitioning into the lipid bilayer of bacterial membranes. The presence of the allyl group may enhance this activity against certain planktonic bacteria.

Quantitative Biological Activity Data

While specific IC50 or EC50 values for this compound are not widely available in the public literature, data on its antioxidant activity and the cytotoxicity of structurally related chlorophenols provide valuable context for its potency.

| Compound | Biological Activity/Assay | Cell Line/System | Quantitative Value | Reference |

| This compound | Radical-Scavenging Activity | DPPH Assay | EC₂₀ = 2,850 µM | [3] |

| 2-Allyl-4-phenylphenol | Radical-Scavenging Activity | DPPH Assay | EC₂₀ = 50 µM | [3] |

| 2-Allyl-4-methoxyphenol | Radical-Scavenging Activity | DPPH Assay | EC₂₀ = 5 µM | [3] |

| 4-Chlorophenol (CP) | Cytotoxicity (MTT Assay) | L929 Fibroblasts | EC₅₀ (24h) = 2.18 mmol/L | [1] |

| 2,4-Dichlorophenol (DCP) | Cytotoxicity (MTT Assay) | L929 Fibroblasts | EC₅₀ (24h) = 0.83 mmol/L | [1] |

| 2,3,4-Trichlorophenol (TCP) | Cytotoxicity (MTT Assay) | L929 Fibroblasts | EC₅₀ (24h) = 0.46 mmol/L | [1] |

| Pentachlorophenol (PCP) | Cytotoxicity (MTT Assay) | L929 Fibroblasts | EC₅₀ (24h) = 0.11 mmol/L | [1] |

Note: EC₂₀ is the concentration required to achieve 20% of the maximal effect. EC₅₀ is the concentration required to achieve 50% of the maximal effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

dot

Caption: General experimental workflow for evaluating the bioactivity of a test compound.

Preparation of Stock Solution for In Vitro Assays

-

Objective: To prepare a sterile, concentrated stock solution for cell culture experiments.

-

Materials: this compound powder, cell culture grade Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, 0.22 µm syringe filter.

-

Protocol:

-

In a sterile biological safety cabinet, accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Vortex gently until fully dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term use or -80°C for long-term storage. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.

-

Cytotoxicity Assessment: MTT Assay

-

Objective: To determine the cytotoxic effect and calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

-

Protocol:

-

Seed cells (e.g., L929, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing various concentrations of the compound (including a vehicle control with DMSO).

-

Incubate for a specified period (e.g., 24, 48 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.

-

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

-

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.

-

Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Dispense sterile broth into the wells of a 96-well microtiter plate.

-

Add a concentrated solution of this compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells via flow cytometry.

-

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a set time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

-

Conclusion

This compound presents a complex toxicological and pharmacological profile. Its primary mechanisms of action in biological systems are inferred to be a combination of ROS modulation, uncoupling of oxidative phosphorylation, induction of mitochondria-mediated apoptosis, and disruption of microbial membranes. While quantitative data for this specific compound is limited, the established activities of related chlorophenols provide a strong foundation for predicting its biological effects. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to systematically investigate and further characterize the precise molecular interactions of this compound, aiding in both risk assessment and the potential exploration of its derivatives for therapeutic applications.

References

- 1. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of 2-Allyl-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-chlorophenol, a synthetic chlorinated phenolic compound, has garnered interest in the scientific community for its potential biological activities. As a derivative of eugenol, a well-known bioactive molecule, this compound shares a similar structural framework which suggests a spectrum of pharmacological effects. This technical guide provides an in-depth review of the current scientific literature on the biological activities of this compound, with a focus on its antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties. This document aims to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and development.

Antioxidant and Prooxidant Activities

The antioxidant potential of this compound has been a primary area of investigation. It is recognized as a synthetic antioxidant that functions by scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Radical Scavenging Activity

The radical-scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The EC20 value, which represents the concentration required to scavenge 20% of DPPH radicals, provides a measure of its antioxidant potency.

| Compound | EC20 (μM) |

| This compound | 2,850 |

| Table 1: Radical-scavenging activity of this compound against DPPH radical.[1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound is determined by its ability to bleach the stable purple-colored DPPH radical. The general procedure is as follows:

-

A stock solution of this compound is prepared in a suitable solvent, such as ethanol or methanol.

-

A fresh solution of DPPH in the same solvent is prepared.

-

Various concentrations of the this compound solution are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The EC20 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cell lines, suggesting its potential as an anticancer agent. The cytotoxicity is often attributed to the generation of phenoxyl radicals and the induction of oxidative stress within the cancer cells.

A key study investigated the cytotoxic effects of a series of eugenol-related compounds, including this compound, on the human submandibular gland carcinoma cell line (HSG).

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

HSG cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

While the specific IC50 value for this compound from the primary literature was not available in the initial searches, the methodology for its determination is well-established.

Antimicrobial and Anti-inflammatory Potential

While less extensively studied, preliminary evidence suggests that this compound may possess antimicrobial and anti-inflammatory properties.[2] The presence of the allyl and chloro- functional groups on the phenol ring are thought to contribute to these activities.

Further research is required to elucidate the specific mechanisms of action and to quantify the efficacy of this compound against a broad spectrum of microbial pathogens and in various inflammatory models. Standard experimental protocols such as broth microdilution for determining Minimum Inhibitory Concentrations (MIC) against bacteria and fungi, and nitric oxide (NO) production assays in lipopolysaccharide (LPS)-stimulated macrophages for anti-inflammatory activity, would be appropriate for future investigations.

Signaling Pathways

The biological activities of phenolic compounds like this compound are often mediated through their interaction with various cellular signaling pathways. For instance, their antioxidant effects can influence pathways sensitive to redox state, while their cytotoxic effects in cancer cells may involve the modulation of apoptosis-related pathways.

Conclusion and Future Directions

This compound is a synthetic phenolic compound with demonstrated antioxidant and potential cytotoxic activities. While current research provides a foundational understanding of its biological profile, further in-depth studies are necessary to fully characterize its pharmacological potential. Future research should focus on:

-

Expanding the scope of biological screening: Investigating its efficacy against a wider range of cancer cell lines, bacterial and fungal strains, and in various in vivo models of inflammation.

-

Elucidating mechanisms of action: Delving deeper into the molecular signaling pathways modulated by this compound to understand the precise mechanisms underlying its observed biological effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity for specific biological targets.

This comprehensive technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. The provided data and experimental frameworks are intended to facilitate the design and execution of future studies in this promising area of research.

References

An In-depth Technical Guide on the Environmental Impact and Pollutant Profile of 2-Allyl-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-chlorophenol, a substituted phenolic compound, finds utility in various industrial syntheses. However, its structural similarity to other persistent and toxic chlorophenols necessitates a thorough evaluation of its environmental footprint. This technical guide provides a comprehensive overview of the known and extrapolated environmental impact and pollutant profile of this compound. It includes a summary of its physicochemical properties, potential ecotoxicological effects, and expected environmental fate. Detailed experimental protocols for assessing its toxicity and biodegradability, based on internationally recognized OECD guidelines, are provided. Furthermore, this guide illustrates potential signaling pathways affected by chlorophenols and outlines a general experimental workflow for environmental assessment.

Introduction

Chlorophenols are a class of organic compounds that have been widely used as pesticides, wood preservatives, and intermediates in the synthesis of pharmaceuticals and dyes.[1][2] Due to their persistence and toxicity, many chlorophenols are considered significant environmental pollutants.[1][2] this compound, while less studied than other chlorophenols like pentachlorophenol (PCP) or 2,4-dichlorophenol (2,4-DCP), warrants careful consideration due to its chemical structure, which suggests potential for similar environmental concerns. This guide aims to consolidate the available information and provide a framework for the environmental risk assessment of this compound.

Physicochemical Properties

The environmental fate and transport of a chemical are largely determined by its physicochemical properties. The following table summarizes the known and estimated properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [3] |

| Molecular Weight | 168.62 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 48 °C | [4] |

| Boiling Point | 256-260 °C | [4] |

| Water Solubility | Data not available (expected to be low) | |

| Vapor Pressure | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | 3.5 (estimated) | [3] |

| Henry's Law Constant | Data not available |

Note: Some data are based on estimations from computational models due to the limited availability of experimental data for this specific compound.

Synthesis and Potential Pollutant Profile

This compound is primarily synthesized through a Claisen rearrangement of p-chlorophenyl allyl ether.[4] This reaction typically involves heating the ether, which results in the migration of the allyl group to the ortho position of the phenol ring.

Synthesis Byproducts

The synthesis of this compound may lead to the formation of byproducts, which could also be released into the environment. Potential byproducts of the Claisen rearrangement include:

-

Unreacted p-chlorophenyl allyl ether: Incomplete reaction can lead to the presence of the starting material.

-

4-Chlorophenol: As a potential starting material for the synthesis of the ether.

-

Poly-allylated phenols: Further allylation of the product could occur.

-

Isomers: Small amounts of the para-allyl isomer might be formed.

The presence of these byproducts in industrial effluents would contribute to the overall pollutant profile of this compound.

Environmental Fate

The environmental fate of this compound is expected to be similar to other chlorophenols with comparable physicochemical properties.

-

Persistence: Chlorophenols are generally resistant to degradation.[1][2] The presence of the chlorine atom and the aromatic ring contributes to their stability in the environment.

-

Bioaccumulation: The estimated LogP value of 3.5 suggests a moderate potential for bioaccumulation in aquatic organisms.[3] Compounds with high LogP values tend to partition into fatty tissues.

-

Mobility: The mobility of this compound in soil and water will depend on its water solubility and adsorption characteristics. Chlorophenols can bind to organic matter in soil and sediment.[5]

Ecotoxicological Profile

Specific ecotoxicity data for this compound are scarce. Therefore, the following information is largely extrapolated from data on other chlorophenols and allyl phenols. It is crucial to conduct specific toxicity tests for a comprehensive risk assessment.

| Organism | Endpoint | Toxicity Value (mg/L) | Compound | Source |

| Fish (e.g., Rainbow Trout) | 96h LC50 | 2.5 - 10 | 2-Chlorophenol | [6] |

| Daphnia magna | 48h EC50 | 2.6 - 7.9 | 2-Chlorophenol | [6] |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 | 7.9 - 32 | 2-Chlorophenol | [7] |

| Fish (e.g., Fathead Minnow) | 96h LC50 | 2.1 - 5.5 | 2,4-Dichlorophenol | [8] |

| Daphnia magna | 48h EC50 | 1.4 - 4.7 | 2,4-Dichlorophenol | [8] |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Experimental Protocols

To accurately assess the environmental impact of this compound, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals provide a framework for such assessments.

Aquatic Toxicity Testing

-

OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish species (e.g., rainbow trout or zebrafish) over a 96-hour period.

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to invertebrates by determining the concentration that immobilizes 50% of Daphnia magna within 48 hours.

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of the substance on the growth of freshwater algae over 72 hours.

Biodegradability Testing

-

OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.

Signaling Pathways and Mechanisms of Toxicity

Chlorophenols are known to exert their toxicity through various mechanisms, including disruption of endocrine signaling and induction of oxidative stress.[2]

Endocrine Disruption

Many chlorophenols are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by mimicking or blocking hormones.

Caption: Potential endocrine disruption pathway of this compound.

Oxidative Stress

Phenolic compounds can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

Caption: Induction of oxidative stress by this compound.

Experimental Workflow for Environmental Assessment

A structured workflow is essential for a thorough environmental assessment of a chemical.

Caption: General experimental workflow for environmental assessment.

Conclusion

While specific data on the environmental impact of this compound are limited, its structural similarity to other well-characterized chlorophenols raises concerns about its potential persistence, bioaccumulation, and toxicity. This technical guide provides a foundation for researchers and drug development professionals to understand and assess the environmental risks associated with this compound. The provided experimental protocols and illustrated signaling pathways offer a roadmap for conducting a thorough environmental assessment. Further research is imperative to fill the existing data gaps and to ensure the safe use and disposal of this compound.

References

- 1. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Marine Fish Acute Toxicity Test | Scymaris [scymaris.com]

2-Allyl-4-chlorophenol: A Technical Guide on its Antifungal and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-chlorophenol, a halogenated phenolic compound, has garnered interest for its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of its anticipated antifungal and antimicrobial properties, drawing upon data from structurally related compounds due to the limited direct experimental values for this compound in publicly available literature. This document details its likely mechanisms of action, including disruption of microbial cell membranes and inhibition of the mitochondrial respiratory chain. Standardized experimental protocols for evaluating its efficacy are presented, alongside comparative quantitative data from analogous phenolic compounds to guide future research and development.

Introduction

Phenolic compounds are a well-established class of antimicrobials, with their activity often enhanced by the presence of functional groups such as allyl and chloro moieties.[1][2] this compound (4-chloro-2-allylphenol) combines these features, suggesting a strong potential for broad-spectrum antimicrobial efficacy. The lipophilicity conferred by the allyl and chloro groups is expected to facilitate its passage through microbial cell membranes, a key step in exerting its biological effect. This guide synthesizes the available information on related compounds to provide a robust framework for the investigation and application of this compound as a novel antimicrobial agent.

Quantitative Antimicrobial Data (Comparative)

Table 1: Antifungal Activity of 2-Allylphenol and its Derivatives

| Compound | Fungal Species | Activity Metric | Value (µg/mL) |

| 2-Allylphenol | Rhizoctonia cerealis | EC50 | 8.2[3] |

| 2-Allylphenol | Pythium aphanidermatum | EC50 | 15.6[3] |

| 2-Allylphenol | Valsa mali | EC50 | 23.5[3] |

| 2-Allylphenol | Botrytis cinerea | EC50 | 48.8[3] |

| 2-Allylphenol Derivative (methoxylated) | Botrytis cinerea | IC50 | 2.00[4] |

| 2-Allylphenol Derivative (acetylated) | Botrytis cinerea | IC50 | 1.00[4] |

| 2-Allyl-4-nitrophenol | Botrytis cinerea | IC50 | Enhanced activity noted[5] |

| 2-Allyl-4-nitrophenol | Phythophthora cinnamomi | Growth Inhibition | Strong[5][6] |

Table 2: Antibacterial Activity of a Structurally Related Chlorinated Phenol

| Compound | Bacterial Species | Activity Metric | Value (µg/mL) |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32[7] |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | MRSA (Clinical Isolate 1) | MIC | 32[7] |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | MRSA (Clinical Isolate 2) | MIC | 64[7] |

Mechanism of Action

The antimicrobial action of this compound is likely multifaceted, targeting fundamental cellular processes in both fungi and bacteria. The proposed mechanisms are based on the known actions of phenolic and chlorinated compounds.[4][8]

Fungal Mechanism of Action: Respiratory Chain Inhibition

In fungi, 2-allylphenol derivatives are known to act as respiratory inhibitors.[4] They are thought to block the electron transport chain, specifically at the level of ubiquinone (coenzyme Q10) oxidation. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungistatic or fungicidal effects.

Caption: Proposed inhibition of the fungal mitochondrial respiratory chain.

Bacterial Mechanism of Action: Membrane Disruption and Efflux Pump Induction

In bacteria, phenolic compounds are known to disrupt the cytoplasmic membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1] The lipophilic nature of this compound would enhance this activity. Additionally, some chlorinated phenols have been shown to induce the expression of multidrug resistance (MDR) efflux pumps in bacteria like Pseudomonas aeruginosa.[9][10] This can lead to a transient increase in resistance to other antibiotics.

Caption: Proposed mechanisms of action in bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal and antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This standard method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to the final required inoculum density.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including positive (microbe, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under optimal growth conditions for the test microorganism (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Membrane Permeability Assay

This assay assesses the ability of the compound to disrupt the microbial cell membrane, often by measuring the leakage of intracellular components or the uptake of fluorescent dyes.

Methodology using Propidium Iodide (PI) Staining:

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline - PBS).

-

Treatment: Resuspend the cells in the buffer and expose them to various concentrations of this compound (including a no-compound control) for a defined period.

-

Staining: Add a solution of propidium iodide to each cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.

Conclusion

While direct experimental data for this compound is limited, the available information on structurally similar compounds strongly suggests its potential as a potent antifungal and antimicrobial agent. Its dual-action mechanism, likely involving both respiratory inhibition and membrane disruption, makes it a promising candidate for further investigation. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to determine its specific antimicrobial spectrum and to explore its potential applications in pharmaceutical and other industries.

References

- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 3. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Health and Safety Considerations for Handling 2-Allyl-4-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 2-Allyl-4-chlorophenol (CAS No. 13997-73-4). Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally related compounds, including 2-chlorophenol, 4-chlorophenol, and other allylphenols, to provide a thorough assessment of potential hazards. All procedures and recommendations should be implemented in the context of a comprehensive laboratory safety program and after a site-specific risk assessment.

Hazard Identification and Classification

This compound is a substituted phenol that is anticipated to share toxicological properties with other chlorophenols and allylphenols. Based on data from similar compounds, it should be handled as a hazardous chemical.

GHS Classification (Inferred from Structurally Related Compounds)

The following GHS classification is inferred from data on 2-chlorophenol and 4-chlorophenol. The exact classification for this compound may vary and should be confirmed if specific data becomes available.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |

Pictograms:

Signal Word: Danger[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [4][5] |

| Molecular Weight | 168.62 g/mol | [4][5] |

| CAS Number | 13997-73-4 | [4][5][6] |

| Appearance | Not specified; likely a solid or liquid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified; likely sparingly soluble in water |

Toxicological Data

Acute Toxicity Data for Related Compounds

| Compound | Route | Species | LD50/LC50 | Source |

| 2-Chlorophenol | Oral | Rat | 670 mg/kg | [1][7] |

| 2-Chlorophenol | Dermal | Rat | 1100 mg/kg | [1] |

| 4-Chlorophenol | Oral | Rat | 500 mg/kg | |

| 4-Chlorophenol | Dermal | Rat | 1500 mg/kg | |

| 2,4-Dichlorophenol | Oral | Mouse | 580 - 4500 mg/kg | [8] |

| 2,4-Dichlorophenol | Dermal | Rat | 780 mg/kg | [8] |

| 2-Amino-4-chlorophenol | Oral | Rat | 690 mg/kg | [9] |

Skin and Eye Irritation

Based on information for related chlorophenols, this compound is expected to be a skin and eye irritant, and potentially corrosive.[2][10][11] Direct contact can cause severe burns.[2][10]

Mechanisms of Toxicity (Signaling Pathways)

The toxicity of chlorophenols and allylphenols is believed to be mediated through several mechanisms, primarily oxidative stress and endocrine disruption.

Oxidative Stress Signaling Pathway

Chlorophenols can induce the production of reactive oxygen species (ROS), leading to cellular damage. This occurs through the disruption of mitochondrial function and the generation of phenoxyl radicals.[1][8]

Caption: Oxidative Stress Pathway for this compound.

Endocrine Disruption Signaling Pathway

Alkylphenols are known endocrine disruptors that can interfere with hormone signaling, particularly estrogen pathways.[12][13][14] They can act as agonists or antagonists of estrogen receptors (ER) and may also inhibit enzymes involved in estrogen metabolism.[5][12]

Caption: Endocrine Disruption Pathway for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential for severe skin and eye damage, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[15]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be in the immediate vicinity of where the chemical is handled.[10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[10]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., butyl rubber, Viton, or neoprene).[4] Double gloving is recommended. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill, Decontamination, and Waste Disposal

Spill Response Workflow

Caption: Workflow for Responding to a this compound Spill.

Decontamination:

-

Surfaces: Decontaminate surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. For significant spills, a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate and then a water rinse can be used.[16]

-

Equipment: Glassware and equipment should be rinsed with a suitable solvent and then washed with a laboratory detergent.

Waste Disposal:

-

All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4][15]

-

Do not dispose of this chemical down the drain.[15]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[17]

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the dermal and eye irritation potential of a chemical. These protocols should be followed by trained professionals in accredited testing facilities.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To determine the potential of a substance to cause reversible or irreversible skin inflammation.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is left in place for a specified duration (typically 4 hours).

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a standardized grading system.

-

-

Interpretation: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.

Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye.

-

The other eye serves as an untreated control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

The cornea, iris, and conjunctiva are scored for opacity, inflammation, and discharge according to a standardized grading system.

-

-

Interpretation: The severity, persistence, and reversibility of the ocular lesions determine the classification of the substance as an eye irritant or as causing serious eye damage.

Conclusion

This compound should be handled with extreme caution due to its presumed toxicity, particularly its potential to cause severe skin and eye damage. The information provided in this guide, based on data from structurally related compounds, highlights the importance of using appropriate engineering controls, personal protective equipment, and adhering to strict safety protocols. A thorough understanding of the potential hazards and the implementation of the safety measures outlined in this document are essential for minimizing the risk of exposure and ensuring the well-being of laboratory personnel.

References

- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H9ClO | CID 84143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 13997-73-4 [chemicalbook.com]

- 7. isotope.com [isotope.com]

- 8. Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpachem.com [cpachem.com]

- 10. nj.gov [nj.gov]

- 11. nj.gov [nj.gov]

- 12. Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exposure to endocrine disruptor alkylphenols and the occurrence of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Protocols for the Claisen Rearrangement of p-Chlorophenyl Allyl Ether to Synthesize 2-Allyl-4-chlorophenol

Abstract

This application note provides detailed protocols for the synthesis of 2-allyl-4-chlorophenol via the Claisen rearrangement of p-chlorophenyl allyl ether. The Claisen rearrangement is a powerful and widely utilized[1][1]-sigmatropic rearrangement in organic synthesis for the formation of carbon-carbon bonds.[2][3] This document outlines three distinct methodologies: a classical thermal approach, a Lewis acid-catalyzed method, and a modern microwave-assisted protocol. These protocols are designed for researchers and scientists in the field of drug development and organic synthesis, offering a comparative overview of reaction conditions and outcomes to aid in the selection of the most suitable method for their specific laboratory settings and research objectives.

Introduction